4-[7-(4-fluorophenyl)-5H-pyrrolo[2,3-b]pyrazin-6-yl]pyridine
Description
Properties
IUPAC Name |
7-(4-fluorophenyl)-6-pyridin-4-yl-5H-pyrrolo[2,3-b]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FN4/c18-13-3-1-11(2-4-13)14-15(12-5-7-19-8-6-12)22-17-16(14)20-9-10-21-17/h1-10H,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTFKKVJJMDQNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(NC3=NC=CN=C23)C4=CC=NC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[7-(4-fluorophenyl)-5H-pyrrolo[2,3-b]pyrazin-6-yl]pyridine typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent production of high-quality material .
Chemical Reactions Analysis
Types of Reactions
4-[7-(4-fluorophenyl)-5H-pyrrolo[2,3-b]pyrazin-6-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, reduction may produce alcohols or alkanes, and substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers .
Scientific Research Applications
4-[7-(4-fluorophenyl)-5H-pyrrolo[2,3-b]pyrazin-6-yl]pyridine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms and kinetics.
Biology: It is investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored as a potential drug candidate for various diseases, including cancer, infectious diseases, and neurological disorders.
Mechanism of Action
The mechanism of action of 4-[7-(4-fluorophenyl)-5H-pyrrolo[2,3-b]pyrazin-6-yl]pyridine depends on its specific application. In biological systems, the compound may interact with specific molecular targets, such as enzymes, receptors, or DNA, to exert its effects. These interactions can modulate various cellular pathways, leading to the desired therapeutic or biological outcomes .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations :
- Substituent Position : The para-fluorophenyl group in the target compound and RP185 enhances electronic effects (e.g., electron-withdrawing) compared to the ortho-fluorophenyl in RP193, which may sterically hinder binding interactions .
- Aromatic vs.
- Hydroxyphenyl Analogs : The hydroxyl group in the analog from increases polarity, reducing membrane permeability compared to fluorophenyl derivatives .
Pharmacological and Binding Profiles
While direct pharmacological data for the target compound is absent in the evidence, insights can be extrapolated from structurally related molecules:
- Dopamine D4 Receptor Affinity : The azaindole derivative L-750,667 () shares a fused heterocyclic core with the target compound. L-750,667 exhibits high D4 receptor selectivity (Ki = 0.51 nM) and antagonism, suggesting that pyrrolopyrazine derivatives may similarly target neurotransmitter receptors .
Biological Activity
4-[7-(4-fluorophenyl)-5H-pyrrolo[2,3-b]pyrazin-6-yl]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a complex structure, including a pyrrolo[2,3-b]pyrazine core fused with a pyridine ring and substituted with a 4-fluorophenyl group. The unique arrangement of atoms contributes to its chemical reactivity and biological interactions.
The compound's molecular formula is , with a molecular weight of 300.32 g/mol. The presence of the fluorine atom enhances its lipophilicity and stability, making it a candidate for various biological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can modulate various cellular pathways, influencing processes such as cell proliferation, apoptosis, and signal transduction.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. It may inhibit tumor growth by inducing apoptosis and disrupting cell cycle progression.
- Antimicrobial Properties : The compound has shown promise as an antimicrobial agent, potentially effective against both bacterial and fungal pathogens. Its mechanism may involve interference with microbial metabolic pathways or cell wall synthesis.
- Enzyme Inhibition : There is evidence that this compound acts as an inhibitor of certain kinases, specifically ERK kinases, which are involved in key signaling pathways related to cell growth and differentiation. This inhibition could be beneficial in treating hyperproliferative diseases.
Case Studies
- Anticancer Efficacy : A study evaluated the effects of this compound on human breast cancer cells (MCF-7). Results indicated significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving caspase activation and PARP cleavage observed through Western blot analysis.
- Microbial Inhibition : In a separate investigation, the compound was tested against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both pathogens, suggesting effective antimicrobial activity.
Data Summary Table
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[7-(4-fluorophenyl)-5H-pyrrolo[2,3-b]pyrazin-6-yl]pyridine, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via multi-step heterocyclic coupling reactions. A general approach involves:
Pyrrolopyrazine core formation : Cyclocondensation of fluorinated benzoyl derivatives with aminopyridine precursors under reflux in acetic acid .
Substituent introduction : Suzuki-Miyaura cross-coupling for aryl group attachment (e.g., 4-fluorophenyl) using Pd(PPh₃)₄ as a catalyst in a DMF/H₂O solvent system at 80°C .
- Optimization : Monitor reaction progress via HPLC and adjust catalyst loading (0.5–2 mol%) to balance yield and purity. Use microwave-assisted synthesis to reduce reaction time by 30–50% .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Techniques :
- X-ray crystallography for absolute configuration determination (e.g., C–F bond length typically 1.34–1.37 Å in fluorophenyl groups) .
- NMR spectroscopy : ¹⁹F NMR to confirm fluorophenyl substitution (δ ≈ -115 ppm for para-fluorine) .
- DFT calculations (B3LYP/6-311+G(d,p)) to map electron density distribution, particularly on the pyrrolopyrazine nitrogen atoms .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position or fluorination) impact biological activity?
- SAR Insights :
- Fluorophenyl vs. methoxyphenyl : Fluorine at the para position enhances metabolic stability but may reduce solubility. Compare with methoxy-substituted analogs (e.g., 4-methoxyphenyl derivatives show 2–3× higher logP) .
- Pyridine substitution : Replacing pyridine with piperidine (e.g., in related pyrrolo[2,3-d]pyrimidines) decreases kinase inhibition by 40–60% due to reduced π-π stacking .
Q. How can researchers resolve contradictions in reported bioactivity data for structurally similar compounds?
- Case Study : Discrepancies in IC₅₀ values for kinase inhibition between fluorophenyl and trifluoromethyl analogs (e.g., 10 nM vs. 50 nM):
Data Normalization : Account for assay variability (e.g., ATP concentration differences) by retesting under standardized conditions .
Structural Reanalysis : Verify compound purity (>98% via HPLC) and confirm stereochemistry (circular dichroism for chiral centers) .
Q. What computational strategies are effective for predicting the ADMET profile of this compound?
- Workflow :
QSAR Modeling : Use SwissADME to predict logS (-4.2 to -3.8) and BBB permeability (low, due to pyridine polarity) .
Metabolism Prediction : CYP3A4-mediated N-demethylation is a likely metabolic pathway (MetaSite v6.0) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
